Hydrated vs. Anhydrous Form: Regulatory Compliance for Compendial Impurity Testing
2-Azahypoxanthine monohydrate (CAS 7151-03-3) is the exclusively designated form of Dacarbazine Related Compound B in the United States Pharmacopeia (USP), whereas the European Pharmacopoeia (EP) uses the anhydrous form (CAS 4656-86-4, 2-Azahypoxanthine, CAS 4656-86-4 for EP impurity A) . For any laboratory performing USP-compliant impurity testing of dacarbazine or dacarbazine for injection, generic 2-azahypoxanthine lacking certified monohydrate stoichiometry cannot be substituted, as the water of hydration affects mass balance by 11.6% of total molecular weight [1].
| Evidence Dimension | Water of hydration and pharmacopoeial designation |
|---|---|
| Target Compound Data | Monohydrate: molecular formula C4H3N5O·H2O; molecular weight 155.12 g/mol; USP Dacarbazine Related Compound B |
| Comparator Or Baseline | Anhydrous: molecular formula C4H3N5O; molecular weight 137.10 g/mol; EP Dacarbazine Impurity A |
| Quantified Difference | 11.6% mass difference (water content = 18.015 g/mol / 155.12 g/mol × 100); non-interchangeability for USP vs. EP compliance |
| Conditions | Regulatory standards requiring exact certified reference material for HPLC impurity quantitation according to USP or EP monographs |
Why This Matters
Procurement of the incorrect hydration form leads to systematic mass-balance errors in impurity quantitation and potential regulatory non-compliance in pharmaceutical quality control.
- [1] Calculated from molecular formulas: monohydrate C4H3N5O·H2O (MW 155.12) vs. anhydrous C4H3N5O (MW 137.10). View Source
